Malonic acid, bromoethyl-, diethyl ester

Vue d'ensemble

Description

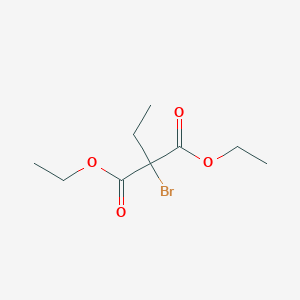

Malonic acid, bromoethyl-, diethyl ester is an organic compound that belongs to the class of malonic esters. It is a derivative of malonic acid where the hydrogen atoms are replaced by bromoethyl and diethyl ester groups. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various chemical products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of malonic acid, bromoethyl-, diethyl ester typically involves the alkylation of diethyl malonate with bromoethane. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with bromoethane to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Malonic acid, bromoethyl-, diethyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound can lose carbon dioxide to form a substituted acetic acid.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide.

Nucleophiles: Various amines, thiols, and alcohols.

Acids: Hydrochloric acid for hydrolysis reactions.

Major Products

Substituted Malonic Esters: Formed through substitution reactions.

Carboxylic Acids: Resulting from hydrolysis.

Substituted Acetic Acids: Formed through decarboxylation.

Applications De Recherche Scientifique

Organic Synthesis

Malonic acid derivatives are widely utilized in organic synthesis due to their ability to act as building blocks for more complex molecules. Specifically, malonic acid diesters are involved in:

- Knoevenagel Condensation : This reaction allows for the formation of α-amino esters. Studies have shown that diethyl malonate can undergo condensation with aldehydes, leading to the formation of substituted malonates .

- Cyclocondensation Reactions : Malonates serve as precursors for heterocyclic compounds. Their reactivity in cyclocondensation reactions has been documented, demonstrating the formation of various heterocycles .

Data Table: Organic Synthesis Applications

Medicinal Chemistry

In medicinal chemistry, malonic acid derivatives have been explored for their potential as pharmaceutical intermediates:

- Synthesis of Insecticides : The compound serves as a precursor for indanonecarboxylic acid esters, which are useful as synthetic intermediates for insecticides. This application highlights the compound's role in agrochemical development .

- Radioiodination Studies : Research has demonstrated the synthesis of radioiodinated phenylalkyl malonic acid derivatives, which are being investigated for their potential use in pH-sensitive drug delivery systems .

Case Study: Insecticide Development

A notable study involved the synthesis of indanonecarboxylic acid esters from malonic acid derivatives. These compounds exhibited significant insecticidal activity, showcasing the practical applications of malonic acid derivatives in developing new agrochemicals. The synthesis process included a series of reactions starting from bromoethyl malonate, leading to the final insecticide product .

Material Science

Malonic acid derivatives are also explored in material science for their potential use in polymer chemistry and nanotechnology:

- Polymer Synthesis : The reactivity of malonic acid diesters allows them to be incorporated into polymer backbones, enhancing material properties such as flexibility and thermal stability.

- Nanomaterials : Recent research indicates that malonates can be used in the synthesis of nanomaterials with unique electronic properties, paving the way for advancements in electronic devices and sensors.

Data Table: Material Science Applications

Mécanisme D'action

The mechanism of action of malonic acid, bromoethyl-, diethyl ester involves the formation of enolate ions, which are highly reactive intermediates. These enolate ions can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The presence of the bromoethyl group enhances the reactivity of the compound, making it a valuable reagent in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl malonate: A simpler ester of malonic acid without the bromoethyl group.

Dimethyl malonate: Another ester of malonic acid with methyl groups instead of ethyl groups.

Ethyl acetoacetate: A related compound used in similar synthetic applications.

Uniqueness

Malonic acid, bromoethyl-, diethyl ester is unique due to the presence of the bromoethyl group, which provides additional reactivity compared to other malonic esters. This makes it particularly useful in reactions requiring a good leaving group or in the synthesis of more complex molecules.

Activité Biologique

Malonic acid, bromoethyl-, diethyl ester (chemical formula: C10H15BrO4) is a diester derived from malonic acid. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, toxicity studies, and potential applications.

Malonic acid esters are characterized by their structure, which includes two ethyl ester groups and a bromoethyl substituent. The presence of the bromine atom can influence the reactivity and biological interactions of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C10H15BrO4 |

| Molecular Weight | 275.14 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Toxicity | LD50 > 2000 mg/kg (oral) |

Pharmacological Effects

Research indicates that malonic acid esters exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that malonic acid derivatives possess antimicrobial properties against certain bacterial strains.

- Antioxidant Properties : The compound may exhibit antioxidant activity, which is beneficial in reducing oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects, possibly through the inhibition of specific enzymes related to neurodegenerative diseases.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : In acute oral toxicity studies on rats, the LD50 was found to be greater than 2000 mg/kg, indicating low acute toxicity .

- Repeated Dose Studies : A repeated dose study revealed reversible liver hypertrophy at high doses (1000 mg/kg bw/day), suggesting a need for careful dosage management .

- Genotoxicity : The compound did not show mutagenic potential in standard assays, indicating that it may be safe for use in certain applications .

Case Studies

Several case studies have explored the biological implications of malonic acid esters:

- Case Study 1 : A study investigating the effects of malonic acid derivatives on cancer cell lines demonstrated significant antiproliferative activity at specific concentrations . The IC50 values indicated effective inhibition of cell growth.

- Case Study 2 : Research into the neuroprotective effects involved assessing the compound's ability to prevent neuronal cell death in vitro. Results showed that it could maintain cell viability under oxidative stress conditions .

Propriétés

IUPAC Name |

diethyl 2-bromo-2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDSZGJUDZRYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183491 | |

| Record name | Malonic acid, bromoethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29237-78-3 | |

| Record name | Malonic acid, bromoethyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029237783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid, bromoethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.